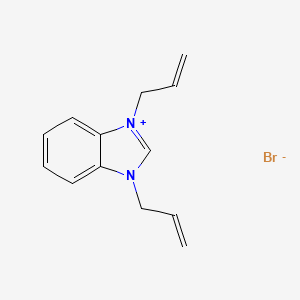
1,3-Diallylbenzimidazolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diallylbenzimidazolium bromide is a chemical compound with the molecular formula C13H15N2Br. It belongs to the class of benzimidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diallylbenzimidazolium bromide can be synthesized through the reaction of benzimidazole with allyl bromide. The reaction typically involves the following steps :
Reaction of Benzimidazole with Allyl Bromide: Benzimidazole is reacted with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or ethanol.
Formation of this compound: The resulting product is purified through recrystallization or column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave activation can significantly increase the reaction rate, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
1,3-Diallylbenzimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 1,3-diallylbenzimidazole .
Scientific Research Applications
1,3-Diallylbenzimidazolium bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-diallylbenzimidazolium bromide involves its interaction with biological molecules. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to antimicrobial effects by disrupting the cell membrane and inhibiting essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethylbenzimidazolium Bromide: Similar in structure but with ethyl groups instead of allyl groups.
1,3-Dibenzylimidazolium Bromide: Contains benzyl groups instead of allyl groups.
1,3-Diallylimidazolium Bromide: Similar but lacks the benzimidazole ring.
Uniqueness
1,3-Diallylbenzimidazolium bromide is unique due to its specific structure, which includes both allyl groups and a benzimidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H15BrN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
1,3-bis(prop-2-enyl)benzimidazol-3-ium;bromide |
InChI |
InChI=1S/C13H15N2.BrH/c1-3-9-14-11-15(10-4-2)13-8-6-5-7-12(13)14;/h3-8,11H,1-2,9-10H2;1H/q+1;/p-1 |
InChI Key |
HXTHFTVQGOBVKV-UHFFFAOYSA-M |
Canonical SMILES |
C=CCN1C=[N+](C2=CC=CC=C21)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



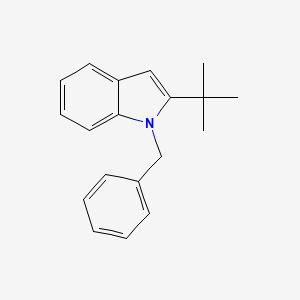

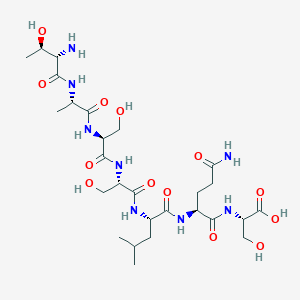
![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)

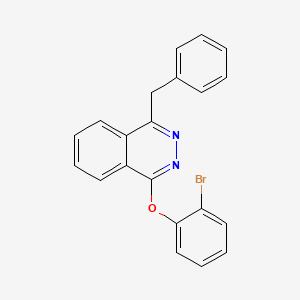
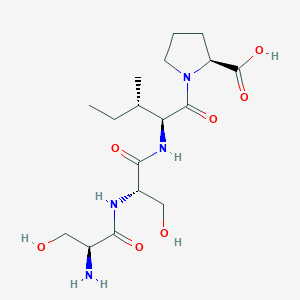
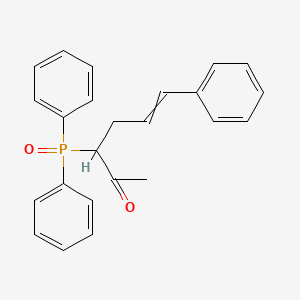
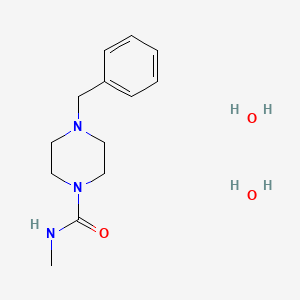
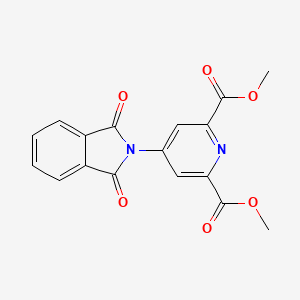
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
